molecular formula C13H12BClO3 B597526 5-Benzyloxy-2-chlorophenylboronic acid CAS No. 1256346-10-7

5-Benzyloxy-2-chlorophenylboronic acid

Cat. No. B597526
CAS RN: 1256346-10-7
M. Wt: 262.496
InChI Key: OABFVTYDVHFWDQ-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-chlorophenylboronic acid is a chemical compound with the CAS Number: 1256346-10-7 . It has a molecular weight of 262.5 and its IUPAC name is 5-(benzyloxy)-2-chlorophenylboronic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are generally known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.5 and a density of 1.3g/cm3 . Its boiling point is 462.3ºC at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

Organic Synthesis and Catalysis

The versatility of boronic acids, including 5-benzyloxy-2-chlorophenylboronic acid, in organic synthesis is well-documented. These compounds are pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize various organic molecules. For example, copper-facilitated Suzuki-Miyaura coupling has been utilized for preparing protected 5-arylthiophene-2-carboxaldehydes, demonstrating the utility of boronic acids in forming C-C bonds with high functional group tolerance. This method shows improved yields and purities by avoiding the acidic liberation step of boronic acid species, a common issue in traditional approaches (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Antimicrobial Activity

Research into the antimicrobial properties of boronic acid derivatives highlights their potential in addressing drug-resistant bacterial strains. For instance, some thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have been shown to exhibit specific antimicrobial activities against a range of pathogens, including E. coli and S. aureus. This suggests that certain boronic acid derivatives could serve as effective antimicrobial agents, especially against multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).

Antioxidative Mechanisms

The antioxidative mechanisms of chlorogenic acid, a compound structurally related to phenylboronic acids, were studied to understand its potential antioxidative action. While not directly involving this compound, this research sheds light on the complex mechanisms through which boronic acid derivatives might exert antioxidative effects. The study concludes that in acidic and neutral media, chlorogenic acid can follow either hydrogen atom transfer or radical adduct formation pathways, suggesting similar potential pathways for related boronic acid derivatives (Tošović, Marković, Dimitrić Marković, Mojović, & Milenkovic, 2017).

Application in Fluorescent Probing

A novel near-infrared fluorescent probe utilizing an arylboronate group has been developed for the detection of benzoyl peroxide (BPO) in real samples, including in vivo imaging in zebrafish. This probe's design illustrates the application of boronic acid derivatives in creating sensitive and selective tools for biochemical detection and imaging, offering potential for further development in biosensing technologies (Tian, Li, Pang, Li, & Yang, 2017).

Safety and Hazards

5-Benzyloxy-2-chlorophenylboronic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

5-Benzyloxy-2-chlorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid group in the compound transfers an organic group to the palladium catalyst . This process involves the exchange of ligands between a metal and a non-metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the creation of new organic compounds through the formation of these bonds .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it useful in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Therefore, the compound is likely to be stable and effective under a variety of conditions. Specific reaction conditions, such as temperature and ph, can affect the rate and yield of the reaction .

properties

IUPAC Name

(2-chloro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFVTYDVHFWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681649
Record name [5-(Benzyloxy)-2-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256346-10-7
Record name Boronic acid, B-[2-chloro-5-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzyloxy)-2-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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